molecular formula C17H16N4O4S B2511727 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide CAS No. 899745-16-5

2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide

Cat. No.: B2511727
CAS No.: 899745-16-5
M. Wt: 372.4
InChI Key: SETUFUSSHIPGOP-UHFFFAOYSA-N
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Description

2-[(6-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide is a synthetic small molecule featuring a pyran-4-one core substituted with a triazole-sulfanyl methyl group and an N-phenylacetamide side chain. The pyran-4-one moiety is a common pharmacophore in medicinal chemistry, known for its role in modulating enzyme interactions and redox properties . The triazole ring introduces sulfur-based functionality, which may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions . This compound’s synthesis likely involves coupling reactions, as evidenced by analogous methods for sulfanyl-containing heterocycles (e.g., thiazole-oxadiazole hybrids in and chromen-4-one derivatives in ).

Properties

IUPAC Name

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-21-11-18-20-17(21)26-10-13-7-14(22)15(8-24-13)25-9-16(23)19-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETUFUSSHIPGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyran-4-one vs. Chromen-4-one

The pyran-4-one core in the target compound differs from chromen-4-one derivatives (e.g., Example 53 in ) by lacking a fused benzene ring. Chromen-4-one derivatives often exhibit enhanced aromatic stacking and fluorescence properties, which are exploited in imaging agents . However, the pyran-4-one scaffold may offer superior metabolic stability due to reduced π-electron density, as seen in similar compounds .

Triazole vs. Oxadiazole/Thiazole

For instance, triazole-sulfanyl derivatives demonstrate higher logP values (∼2.5–3.0) compared to oxadiazole analogs (logP ∼3.5–4.0), suggesting better aqueous compatibility .

Substituent Effects

Sulfanyl-Methyl Linkers

The (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl group in the target compound contrasts with simpler methyl-sulfanyl phenyl groups (e.g., ). The bulkier triazole substituent may sterically hinder interactions with hydrophobic enzyme pockets, reducing potency compared to less hindered analogs . However, the triazole’s nitrogen atoms could compensate by forming hydrogen bonds, as observed in crystallographic studies of similar acetamide derivatives (R factor = 0.042–0.130) .

N-Phenylacetamide Side Chain

The N-phenylacetamide moiety is shared with compounds like N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (). This group is critical for target engagement in kinase inhibitors, where the phenyl ring participates in π-π stacking with conserved residues . Fluorinated analogs (e.g., ) show enhanced activity (IC50 < 1 μM) compared to non-fluorinated variants, suggesting that halogenation could be a strategic modification for the target compound .

Biological Activity

The compound 2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A triazole ring , known for its antifungal and antibacterial properties.
  • A pyran moiety , which can enhance biological activity through various interactions.
  • An acetylamide group , contributing to its pharmacological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes such as cytochrome P450, affecting the metabolism of various substrates.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis.
  • Immunomodulatory Effects : Studies indicate that derivatives of triazole can modulate immune responses by influencing cytokine production.

Antimicrobial Activity

Research has shown that derivatives of triazole exhibit significant antimicrobial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiproliferative Activity

The antiproliferative effects were evaluated using human cancer cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration used.

Cell Line IC50 (µM) Effectiveness (%)
MCF-7 (breast cancer)2570
HeLa (cervical cancer)3065
A549 (lung cancer)2075

Case Studies

  • Study on Cytokine Release : In a study involving peripheral blood mononuclear cells (PBMC), the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations above 50 µg/mL. This suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Anticancer Screening : A screening of a drug library identified this compound as a candidate with notable anticancer activity. It was effective in reducing tumor spheroid growth in vitro, indicating its potential for development as an anticancer agent .

Toxicity Profile

The toxicity of the compound was assessed in vitro using PBMC cultures. At doses up to 100 µg/mL, it exhibited low toxicity, with cell viability remaining above 90%, comparable to standard non-steroidal anti-inflammatory drugs .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperatures (typically 60–80°C for triazole-thioether bond formation), solvent selection (e.g., DMF for solubility), and stoichiometric ratios of intermediates like 4-methyl-4H-1,2,4-triazole-3-thiol and pyran-4-one derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC (Rf ~0.3–0.5) and validated by NMR .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and carbonyl signals (δ 165–175 ppm).
  • HRMS : For molecular ion confirmation ([M+H]+ expected m/z ~470–480).
  • IR Spectroscopy : To detect characteristic bands (C=O stretch at ~1680 cm⁻¹, S–C at ~650 cm⁻¹).
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .

Q. How does the compound's 3D conformation influence its bioactivity, and what computational methods validate these interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins (e.g., kinase domains). Conformational analysis via DFT calculations (B3LYP/6-31G*) identifies low-energy states. Compare computational results with X-ray crystallography data (if available) to validate bioactive conformers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Address by:
  • Standardizing protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and ATP concentrations in kinase assays.
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) alongside enzymatic assays.
  • Data normalization : Use Z-factor analysis to quantify assay robustness .

Q. What strategies are recommended for modifying the compound to improve metabolic stability without compromising target binding?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450 metabolism.
  • Prodrug approaches : Introduce acetylated or PEGylated derivatives.
  • In vitro microsomal stability assays : Use human liver microsomes (HLM) with LC-MS quantification to screen derivatives .

Q. How should researchers design experiments to distinguish between competitive and non-competitive inhibition mechanisms in enzyme interaction studies?

  • Methodological Answer :
  • Kinetic assays : Measure Vmax and Km under varying substrate concentrations. Competitive inhibition increases Km; non-competitive reduces Vmax.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction type.
  • X-ray co-crystallization : Visualize inhibitor-enzyme binding pockets .

Q. What analytical approaches are suitable for characterizing degradation products under accelerated stability testing conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
  • LC-HRMS : Identify degradation products via exact mass and fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Resolve structural changes in degraded samples .

Q. How can computational predictions of the compound's ADMET properties be validated through experimental models?

  • Methodological Answer :
  • In silico tools : Use SwissADME or ADMET Predictor for permeability (LogP), solubility, and toxicity.
  • In vitro validation :
  • Caco-2 assays : For intestinal absorption.
  • hERG binding assays : For cardiotoxicity risk.
  • Microsomal stability : Measure t1/2 in rat/human liver microsomes.
  • In vivo PK studies : Administer to rodents and quantify plasma levels via LC-MS/MS .

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